7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
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Overview
Description
7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring substituted with a fluorophenyl group and a naphthyridine core with two trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for studying cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine include other piperazine derivatives and naphthyridine-based compounds. Examples include:
- 4-(4-Fluorophenyl)piperazine
- 2,4-Bis(trifluoromethyl)[1,8]naphthyridine
- Naphthyridine derivatives with various substituents
Uniqueness
What sets this compound apart is its combination of a fluorophenyl group, piperazine ring, and naphthyridine core with trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
7-[4-(4-fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F7N4/c21-12-1-3-13(4-2-12)30-7-9-31(10-8-30)17-6-5-14-15(19(22,23)24)11-16(20(25,26)27)28-18(14)29-17/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFAZLWCBJPGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F7N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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